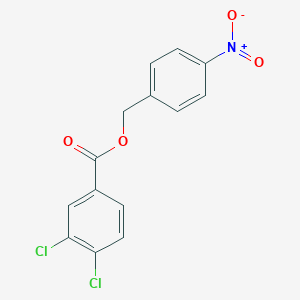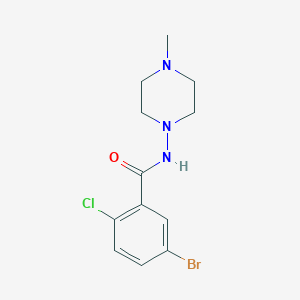![molecular formula C19H20BrClN2O2 B4111886 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)
1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine
Overview
Description
1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine, also known as BPPCP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potential drug candidate that has been extensively studied for its pharmacological properties. BPPCP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitters and enzymes in the body. It has been found to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This, in turn, enhances cognitive function and memory. 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine has also been found to modulate the activity of the opioid system, leading to its potential analgesic effects.
Biochemical and Physiological Effects:
1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine has also been found to exhibit potent antioxidant activity, which protects against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine has several advantages for lab experiments, including its potent pharmacological effects and its well-established synthesis method. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine, including its potential use as a therapeutic agent for various diseases. Further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacological properties. 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine may also have potential applications in the field of drug discovery, as it exhibits potent inhibitory effects on acetylcholinesterase and may be useful in the development of new drugs for the treatment of Alzheimer's disease.
Scientific Research Applications
1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been found to exhibit potent inhibitory effects on the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine has also been studied for its potential anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O2/c1-14(25-18-7-5-15(20)6-8-18)19(24)23-11-9-22(10-12-23)17-4-2-3-16(21)13-17/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVBGBHTOLCKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)OC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![ethyl 3-bromo-4-({[4-(dimethylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4111820.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B4111823.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111824.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)





![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4111897.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
![1-(2-chloro-6-nitrophenyl)-4-[2-(2,4-dichlorophenoxy)propanoyl]piperazine](/img/structure/B4111910.png)